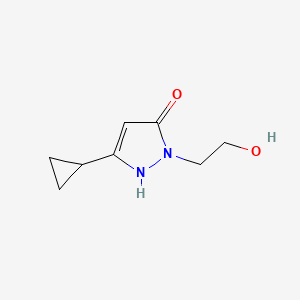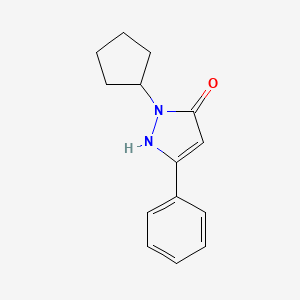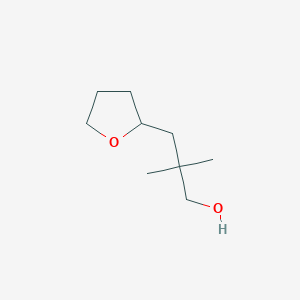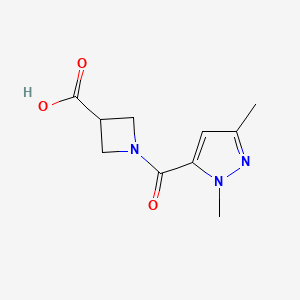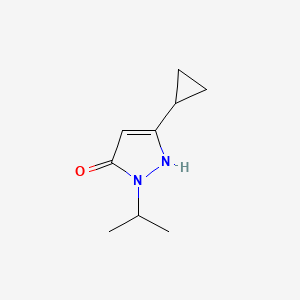![molecular formula C12H14ClN3 B1467336 4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole CAS No. 1249973-54-3](/img/structure/B1467336.png)
4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole
Overview
Description
4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a 2-(propan-2-yl)phenyl group attached to the triazole ring
Preparation Methods
The synthesis of 4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the reaction of 2-(propan-2-yl)phenyl azide with propargyl chloride under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction typically takes place in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base, such as triethylamine, in an appropriate solvent like dimethylformamide (DMF). The reaction proceeds at room temperature or slightly elevated temperatures to yield the desired triazole compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
-
Substitution Reactions: : The chloromethyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides. The major products formed depend on the nature of the nucleophile used.
-
Oxidation Reactions: : The compound can undergo oxidation reactions, particularly at the chloromethyl group. Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to convert the chloromethyl group to a carboxylic acid or aldehyde.
-
Reduction Reactions: : Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction can lead to the formation of dihydrotriazoles or other reduced derivatives.
Scientific Research Applications
4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole has a wide range of scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex molecules
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
-
Medicine: : Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development. It serves as a scaffold for designing new drugs with improved efficacy and safety profiles.
-
Industry: : The compound finds applications in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:
-
1,2,3-Triazole: : The parent compound without any substituents. It serves as a basic scaffold for the synthesis of various derivatives.
-
4-(chloromethyl)-1H-1,2,3-triazole: : Similar to the compound of interest but lacks the 2-(propan-2-yl)phenyl group. It may have different chemical and biological properties.
-
1-(2-(propan-2-yl)phenyl)-1H-1,2,3-triazole: : Lacks the chloromethyl group. Its properties and applications may differ from those of the compound of interest.
The uniqueness of this compound lies in the combination of the chloromethyl and 2-(propan-2-yl)phenyl groups, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-(chloromethyl)-1-(2-propan-2-ylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9(2)11-5-3-4-6-12(11)16-8-10(7-13)14-15-16/h3-6,8-9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCRKFPEQOYDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


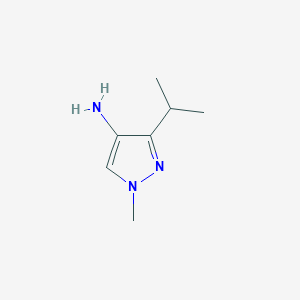
![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1467254.png)
![7-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1467256.png)


